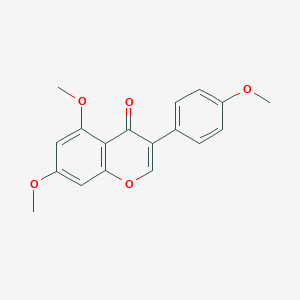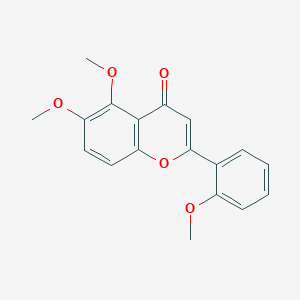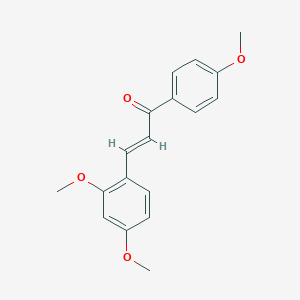
Vinflunine ditartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinflunine ditartrate is a third-generation member of the vinca alkaloid family, known for its anti-tumor properties. It was first described in 1998 at the Pierre Fabre research center in France. Vinflunine is a microtubule inhibitor that binds to tubulin at or near the vinca binding sites, inhibiting its polymerization into microtubules during cell proliferation . This compound is primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after the failure of platinum-based treatments .
Métodos De Preparación
Vinflunine ditartrate is synthesized through a semi-synthetic process using superacidic chemistry. This method allows for the selective introduction of two fluorine atoms at the 20’ position on the catharanthine moiety, which was previously inaccessible by classical chemistry . The industrial production of vinflunine involves the following steps:
Isolation of Catharanthine: The starting material, catharanthine, is isolated from the plant Catharanthus roseus.
Superacidic Chemistry: The isolated catharanthine undergoes superacidic chemistry to introduce the fluorine atoms at the 20’ position.
Purification: The resulting vinflunine is purified to obtain the anhydrous crystalline form of this compound.
Análisis De Reacciones Químicas
Vinflunine ditartrate undergoes several types of chemical reactions, including:
Oxidation: Vinflunine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert vinflunine into its reduced forms.
Substitution: Vinflunine can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Vinflunine ditartrate has a wide range of scientific research applications, including:
Chemistry: Vinflunine is used as a model compound to study the effects of fluorine substitution on the biological activity of vinca alkaloids.
Biology: Researchers use vinflunine to investigate the mechanisms of microtubule inhibition and cell cycle arrest.
Medicine: Vinflunine is primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.
Industry: Vinflunine is used in the pharmaceutical industry for the development of new anti-cancer drugs.
Mecanismo De Acción
Vinflunine exerts its effects by binding to tubulin at or near the vinca binding sites, inhibiting its polymerization into microtubules during cell proliferation. This inhibition leads to a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis . The molecular targets of vinflunine include tubulin and microtubules, which are essential for cell division and proliferation .
Comparación Con Compuestos Similares
Vinflunine is compared with other vinca alkaloids such as vinorelbine, vinblastine, and vincristine. While all these compounds share a similar mechanism of action, vinflunine is unique due to the selective introduction of two fluorine atoms at the 20’ position, which enhances its anti-tumor efficacy . The similar compounds include:
Vinorelbine: Another vinca alkaloid used in the treatment of non-small cell lung cancer and breast cancer.
Vinblastine: Used in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vincristine: Used in the treatment of leukemia and lymphoma.
Vinflunine’s unique fluorine substitution provides it with a broader spectrum of activity and improved therapeutic index compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
194468-36-5 |
|---|---|
Fórmula molecular |
C53H66F2N4O20 |
Peso molecular |
1117.1 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1 |
Clave InChI |
YIHUEPHBPPAAHH-PGCYHTSJSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérico |
CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Sinónimos |
4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















